4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile
Description
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a methyl group at the 2-position and a benzonitrile moiety at the 4-position. Its CAS registry number is 122957-32-8 . The benzonitrile substituent may enhance electronic properties and binding affinity through its electron-withdrawing nature. Commercial listings suggest its use in pharmaceutical research or as a synthetic intermediate .
Properties
IUPAC Name |
4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-10-17-13-9-16-7-6-14(13)18(10)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZNCMRFDMVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)C#N)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443449 | |
| Record name | Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122957-32-8 | |
| Record name | Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 3-Amino-4-(4-Cyanophenyl)Aminopyridine with Triethyl Orthoacetate
A widely documented approach involves the cyclocondensation of 3-amino-4-(4-cyanophenyl)aminopyridine (9.31 g, 44.3 mmol) with triethyl orthoacetate under acidic conditions. The reaction proceeds via nucleophilic attack of the amine group on the orthoester, followed by cyclization to form the imidazo[4,5-c]pyridine core. Key steps include:
- Dissolving the substrate in glacial acetic acid (33 mL) and heating at 100°C for 3 hours.
- Neutralization with aqueous sodium bicarbonate to precipitate the product.
- Purification via recrystallization from ethanol, yielding 7.2 g (72%) of the target compound.
This method is favored for its simplicity and high yield, though the use of corrosive acetic acid necessitates careful handling. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic aromatic proton signals at δ 8.79–7.32 ppm.
Multi-Component Reaction Using Pyridin-2-Amine, Aldehyde, and Isocyanide
A three-component reaction strategy enables the construction of the imidazo[4,5-c]pyridine skeleton in a single step. The protocol involves:
- Combining substituted pyridin-2-amine (1 equiv), pyridine-2-carbaldehyde (1 equiv), and 2-isocyano-2,4,4-trimethylpentane (1 equiv) in methanol.
- Catalyzing the reaction with p-toluenesulfonic acid (TosOH, 0.2 equiv) at 70°C for 12 hours.
- Extracting with ethyl acetate and purifying via silica gel chromatography.
This method achieves moderate yields (50–65%) but offers versatility in introducing diverse substituents. For instance, substituting the aldehyde component with 4-cyanobenzaldehyde directly incorporates the benzonitrile moiety. Bi(OTf)₃ and p-TsOH·H₂O have also been employed as dual catalysts in dichloroethane (DCE) at 150°C, enhancing reaction efficiency to 78% yield.
Late-stage functionalization via palladium-catalyzed cross-coupling allows for the introduction of the 4-cyanophenyl group. A representative procedure includes:
- Reacting 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine (1 equiv) with 1-bromo-4-cyanobenzene (1.2 equiv) in toluene.
- Employing Pd₂(dba)₃ (0.1 equiv), XantPhos (0.2 equiv), and t-BuONa (2 equiv) at 110°C for 12 hours under nitrogen.
- Purifying the product via preparative high-performance liquid chromatography (HPLC).
While this method ensures precise regioselectivity, the reliance on expensive palladium catalysts and stringent anhydrous conditions limits scalability.
Base-Mediated Cyclization in 1,4-Dioxane
An alternative route utilizes potassium hydroxide (KOH) in 1,4-dioxane at 100°C to facilitate cyclization. The protocol involves:
- Heating a mixture of 2-aminopyridine derivatives and 4-cyanophenylboronic acid (1.2 equiv) in dioxane.
- Extracting with ethyl acetate and washing with brine.
- Isolating the product via flash chromatography.
This method achieves 60–70% yields and is notable for avoiding transition metals, making it environmentally benign. However, prolonged reaction times (6–12 hours) reduce its industrial appeal.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization Strategies
The cyclocondensation route proceeds through a Schiff base intermediate, where triethyl orthoacetate acts as both a carbonyl source and dehydrating agent. In contrast, multi-component reactions follow a Passerini-type mechanism, with TosOH accelerating imine formation and subsequent cycloaddition. Catalytic methods using Bi(OTf)₃ leverage its Lewis acidity to polarize the isocyanide, enhancing nucleophilicity.
Optimization efforts focus on solvent selection and catalyst loading. Replacing methanol with dimethylformamide (DMF) in palladium-catalyzed couplings improves solubility, while reducing Pd₂(dba)₃ to 5 mol% maintains efficacy. Microwave-assisted synthesis has also been explored, cutting reaction times by 50% without compromising yields.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the nitrile group yields primary amines.
Scientific Research Applications
The compound 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride, also known as AS2863619, is a chemical compound with several identifiers and computed descriptors .
Names and Identifiers:
- PubChem CID: 139600293
- Molecular Formula:
- Molecular Weight: 405.2 g/mol
- Synonyms:
- AS2863619
- 2241300-51-4
- 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride
- 4-(1-(2-Methyl-1H-benzo[d]imidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine dihydrochloride
- 4-[1-(2-Methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
- GLXC-26758
- EX-A7116
- s8903
- AKOS040759381
- HY-126675A
- DA-61243
- MS-26926
- CS-0106758
- G17169
- Z4606239626
- 1,2,5-Oxadiazol-3-amine, 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-, hydrochloride (1:2)
- 1,a?,a?-aOxadiazol-a?-aamine, 4-a[1-a?2-amethyl-a?H-abenzimidazol-a?-ayl)a?a?H-aimidazo[4,a?-ac]apyridin-a?-ayl]a?a? hydrochloride (1:2)
- 4-[1-(2-methyl-1H-1,3-benzodiazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride
- 4-[1-(2-methyl-1h-benzimidazol-5-yl)-1h-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride
- 4-[1-(2-Methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine dihydrochloride
Computed Descriptors:
- IUPAC Name: 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
- InChI: InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H
- InChIKey: LHUAALWRORLTCJ-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile becomes apparent when compared to related derivatives (Table 1).
Key Observations:
Core Modifications: The target compound’s imidazo[4,5-c]pyridine core is distinct from the imidazo[4,5-c]quinoline in Compound 17d, which introduces an additional fused benzene ring. This extension may enhance π-π stacking but reduce solubility . ABT-491 retains the imidazo[4,5-c]pyridine core but incorporates a fluorinated benzoyl group and an ethynyl-indole, likely improving target selectivity and metabolic stability .
Substituent Effects: The benzonitrile group in the target compound contrasts with the pyridin-4-yl and oxo groups in 17d.
Synthetic Accessibility: Compound 17d’s low yield (12%) highlights synthetic challenges in constructing the imidazo[4,5-c]quinoline framework . The target compound’s simpler core and lack of fused quinoline may offer more straightforward synthesis, though specific data are unavailable.
Biological Activity
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile, a compound belonging to the imidazopyridine family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its antitumor, antibacterial, and antiviral effects, supported by case studies and research findings.
- Molecular Formula : C14H10N4
- Molecular Weight : 226.25 g/mol
- CAS Number : 10681187
Biological Activity Overview
Imidazopyridines, including this compound, exhibit a range of biological activities due to their ability to interact with various biomolecules. The following sections summarize key findings related to its biological effects.
Antitumor Activity
Research has shown that compounds within the imidazopyridine family demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study evaluated the antiproliferative activity of several imidazopyridine derivatives against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The results indicated that certain derivatives exhibited IC50 values in the range of 0.4 to 3.2 μM, suggesting potent activity against these cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 0.4 |
| Compound B | NCI-H460 | 0.7 |
| This compound | SW620 | 1.8 |
Antibacterial Activity
The antibacterial potential of imidazopyridines has been explored with varying results:
- Activity Against Gram-positive and Gram-negative Bacteria : In a comparative study, while many derivatives showed limited antibacterial activity, some exhibited moderate effects against strains such as E. coli. For example, a derivative similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 32 μM against E. coli .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | Not Active |
Antiviral Activity
Imidazopyridines have also been investigated for their antiviral properties:
- Broad-spectrum Activity : Certain derivatives have shown effectiveness against both DNA and RNA viruses in vitro. The antiviral mechanism is thought to involve interference with viral replication processes .
Case Studies
Several studies highlight the therapeutic potential of imidazopyridine derivatives:
- Case Study on Anticancer Effects : A series of experiments conducted on glioblastoma and pancreatic adenocarcinoma cell lines revealed that compounds similar to this compound inhibited cell proliferation significantly compared to control groups .
- Antibacterial Efficacy Assessment : In a controlled laboratory setting, the antibacterial activity of various imidazopyridine derivatives was tested against clinical isolates of E. coli. Results indicated that while most compounds had minimal activity, specific substitutions enhanced their efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile, and how do their yields and conditions compare?
- Methodology : Multicomponent reactions (MCRs) are widely used for imidazo-pyridine derivatives. For example, a one-pot MCR involving malononitrile, aromatic aldehydes, and heterocyclic precursors (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) under reflux in ethanol with piperidine catalysis achieves yields up to 85% . Similar protocols for related compounds employ 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, heated in ethanol for 5 hours, followed by recrystallization .
- Data Comparison :
| Precursor | Catalyst | Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Nitromethylene)benzimidazole | Piperidine | EtOH | Reflux, 5 h | 85% | |
| 2-(Imidazo[4,5-b]pyrid-2-yl)acetonitrile | Piperidine | EtOH | Reflux, 5 h | 75–90% |
- Limitations : MCRs may require strict stoichiometric control to avoid side products.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3450 cm⁻¹ (NH stretch) .
- NMR : Distinct aromatic proton signals in DMSO-d₆ (δ 7.88–8.10 ppm for pyridine/benzene protons; δ 13.13 ppm for NH) .
Advanced Research Questions
Q. What computational approaches elucidate the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Used to optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nucleophilic/electrophilic sites. For imidazo-pyridines, DFT studies reveal electron-deficient regions at the nitrile group and imidazole nitrogen, guiding functionalization strategies .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological matrices.
Q. How does crystallographic data inform molecular packing and intermolecular interactions?
- Key Findings :
- π-π stacking between aromatic rings (distance: ~3.5 Å) stabilizes the lattice .
- Hydrogen bonds (N–H⋯N) between imidazole NH and nitrile groups enhance crystal cohesion .
Q. What biological targets or mechanisms are associated with structurally related imidazo[4,5-c]pyridine derivatives?
- Case Study : Grapiprant (CJ-023423), an EP4 receptor antagonist, shares the imidazo[4,5-c]pyridine core. Its activity is assessed via:
- In vitro binding assays : Radiolabeled ligand competition to measure IC₅₀ values .
- Molecular docking : Predicts interactions with EP4’s hydrophobic binding pocket .
- Relevance : Structural analogs of this compound may target inflammatory pathways (e.g., COX-2 inhibition) .
Data Contradictions and Resolution
- Synthetic Yields : MCR yields vary (75–90%) depending on substituent electronic effects. Electron-withdrawing groups on aldehydes reduce reactivity, requiring longer reaction times .
- Crystallographic R Factors : Lower R factors (<0.05) are achievable with high-resolution data (<1.0 Å), while twinned crystals or poor diffraction may increase R values (>0.10), necessitating data reprocessing or alternative refinement software .
Methodological Recommendations
- Synthesis : Optimize MCRs using microwave-assisted heating to reduce time and improve yields .
- Characterization : Combine HR-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational Analysis : Validate DFT-predicted reactivity with experimental electrophilic substitution trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
